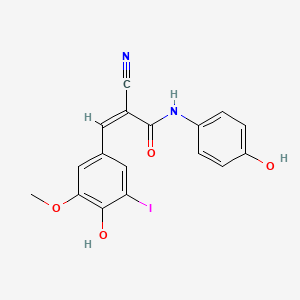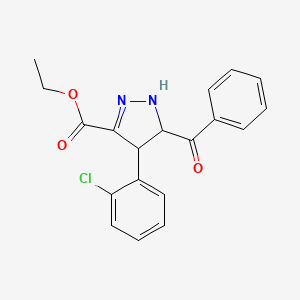
2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in the growth and progression of cancer cells and Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It also inhibits the activity of certain enzymes that are involved in the growth and progression of cancer cells, such as matrix metalloproteinases and urokinase-type plasminogen activator.
Biochemical and Physiological Effects
2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in the growth and progression of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet established.
未来方向
For the study of 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide include further studies on its mechanism of action, its safety and efficacy in vivo, and its potential applications in the development of anticancer drugs and treatments for Alzheimer's disease. Additionally, further studies can be conducted to optimize the synthesis method and improve the yield and purity of the compound.
合成方法
The synthesis of 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been achieved through various methods. One of the most commonly used methods is the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of sodium hydroxide and acrylonitrile. The resulting product is purified using column chromatography to obtain 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in high yield and purity.
科学研究应用
2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
属性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O4/c1-24-15-8-10(7-14(18)16(15)22)6-11(9-19)17(23)20-12-2-4-13(21)5-3-12/h2-8,21-22H,1H3,(H,20,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRIEOHTYUAAP-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)

![3-isopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6035219.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)

![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)
![1-(3-nitrophenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6035251.png)
![sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)
![N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)